molecular formula C8H15F3N2 B13955848 (S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

(S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13955848
M. Wt: 196.21 g/mol
InChI Key: UJLYFPPSDRYHOC-ZETCQYMHSA-N
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Description

(S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine derivative characterized by the presence of a pyrrolidine ring substituted with an isopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, which provides a variety of cyclic amines in good to excellent yields . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production of (S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale synthesis using similar catalytic methods, with optimization for yield and purity. The use of chiral catalysts and enantioselective reactions is crucial to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the amine site.

Mechanism of Action

The mechanism of action of (S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the trifluoromethyl group contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of target proteins, affecting their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with a similar ring structure but lacking the isopropyl and trifluoromethyl groups.

    N-methylpyrrolidine: A derivative with a methyl group instead of the isopropyl group.

    Trifluoromethylpyrrolidine: A compound with only the trifluoromethyl group attached to the pyrrolidine ring.

Uniqueness

(S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the combination of the isopropyl and trifluoromethyl groups, which enhance its steric and electronic properties. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic profiles .

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

(3S)-1-propan-2-yl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C8H15F3N2/c1-6(2)13-4-3-7(5-13)12-8(9,10)11/h6-7,12H,3-5H2,1-2H3/t7-/m0/s1

InChI Key

UJLYFPPSDRYHOC-ZETCQYMHSA-N

Isomeric SMILES

CC(C)N1CC[C@@H](C1)NC(F)(F)F

Canonical SMILES

CC(C)N1CCC(C1)NC(F)(F)F

Origin of Product

United States

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